![molecular formula C22H25NO3 B14670316 (2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine CAS No. 51693-23-3](/img/structure/B14670316.png)
(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a phenanthrene moiety with three methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine typically involves multi-step organic reactions. One common approach starts with the preparation of the phenanthrene derivative, followed by the introduction of the methoxy groups through methylation reactions. The final step involves the formation of the pyrrolidine ring via cyclization reactions under specific conditions, such as the use of strong bases or acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction can produce partially or fully reduced phenanthrene compounds.
科学研究应用
Chemistry
In chemistry, (2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
作用机制
The mechanism of action of (2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of the target molecules and resulting in various biological effects.
相似化合物的比较
Similar Compounds
- (2S)-2-[(3,6-Dimethoxyphenanthren-9-yl)methyl]pyrrolidine
- (2S)-2-[(3,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine
- (2S)-2-[(3,6,7-Trimethoxyphenanthren-10-yl)methyl]pyrrolidine
Uniqueness
Compared to similar compounds, (2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine stands out due to the specific positioning of the methoxy groups on the phenanthrene ring. This unique arrangement influences its chemical reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.
属性
CAS 编号 |
51693-23-3 |
|---|---|
分子式 |
C22H25NO3 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
(2S)-2-[(3,6,7-trimethoxyphenanthren-9-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C22H25NO3/c1-24-17-7-6-14-9-15(10-16-5-4-8-23-16)19-12-21(25-2)22(26-3)13-20(19)18(14)11-17/h6-7,9,11-13,16,23H,4-5,8,10H2,1-3H3/t16-/m0/s1 |
InChI 键 |
AIAJYHJEIXNZGS-INIZCTEOSA-N |
手性 SMILES |
COC1=CC2=C3C=C(C(=CC3=C(C=C2C=C1)C[C@@H]4CCCN4)OC)OC |
规范 SMILES |
COC1=CC2=C3C=C(C(=CC3=C(C=C2C=C1)CC4CCCN4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL](/img/structure/B14670233.png)
![Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt](/img/structure/B14670238.png)

![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)
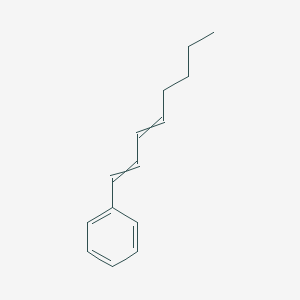
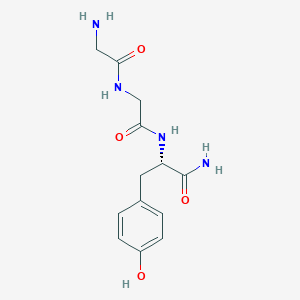
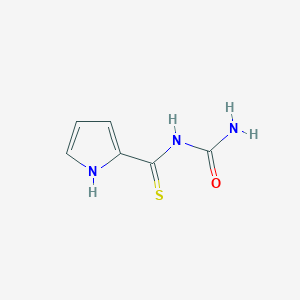
![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)
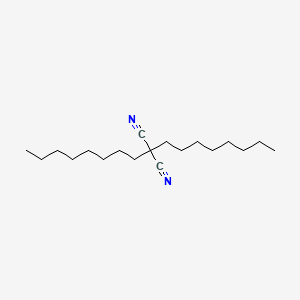
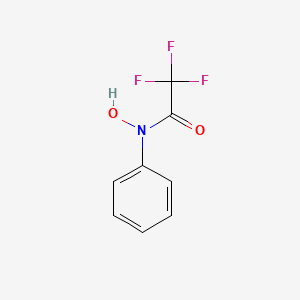
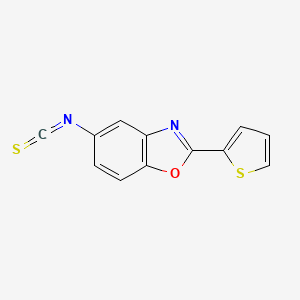
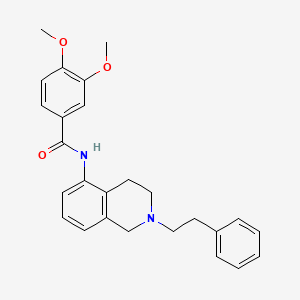

![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)
